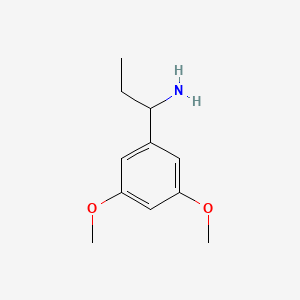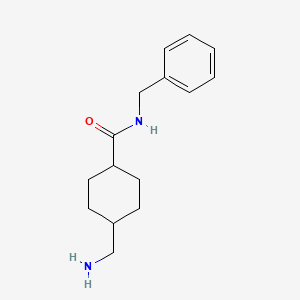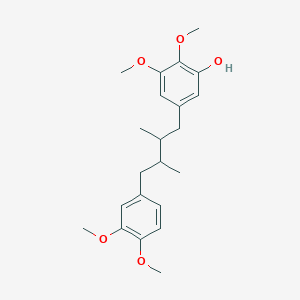
4-Chloro-2-fluoro-5-nitrobenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-fluoro-5-nitrobenzoyl chloride is an organic compound with the molecular formula C7H2Cl2FNO3. It is a derivative of benzoyl chloride, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring. This compound is typically a colorless to pale yellow crystalline solid and is soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons .
準備方法
4-Chloro-2-fluoro-5-nitrobenzoyl chloride is commonly synthesized through the reaction of 4-chloro-2-fluoro-5-nitrobenzoic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where the benzoic acid derivative is treated with an excess of thionyl chloride, resulting in the formation of the acyl chloride . The reaction can be represented as follows:
C7H3ClFNO4+SOCl2→C7H2Cl2FNO3+SO2+HCl
化学反応の分析
4-Chloro-2-fluoro-5-nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives. Common reagents include alcohols, amines, and water.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Hydrolysis: The compound can be hydrolyzed to the corresponding carboxylic acid in the presence of water or aqueous base.
科学的研究の応用
4-Chloro-2-fluoro-5-nitrobenzoyl chloride is an important intermediate in organic synthesis. It is widely used in the preparation of various pharmaceuticals, agrochemicals, and dyes. Its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the derivatization of biological molecules for analytical purposes.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-2-fluoro-5-nitrobenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The nitro group can undergo reduction to form amino derivatives, which may further participate in biochemical pathways. The chloro and fluoro substituents influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .
類似化合物との比較
4-Chloro-2-fluoro-5-nitrobenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
4-Chloro-3-nitrobenzoyl chloride: Similar in structure but lacks the fluoro substituent, which affects its reactivity and applications.
2-Fluoro-5-nitrobenzoyl chloride: Lacks the chloro substituent, leading to differences in chemical behavior and uses.
4-Fluoro-3-nitrobenzoyl chloride: Lacks the chloro substituent, resulting in distinct reactivity patterns.
特性
分子式 |
C7H2Cl2FNO3 |
|---|---|
分子量 |
238.00 g/mol |
IUPAC名 |
4-chloro-2-fluoro-5-nitrobenzoyl chloride |
InChI |
InChI=1S/C7H2Cl2FNO3/c8-4-2-5(10)3(7(9)12)1-6(4)11(13)14/h1-2H |
InChIキー |
NXFZIWHSAARVQX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((1E,3E)-3-(2-(1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-ylidene)ethylidene)-6-hydroxyhex-1-en-1-yl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium perchlorate](/img/structure/B12105251.png)








![2-[[2-[(2-Amino-3-carboxypropanoyl)amino]-3-carboxypropanoyl]amino]butanedioic acid](/img/structure/B12105304.png)

![Benzyl 2-[(2-ethoxy-5-oxooxolan-3-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12105315.png)

